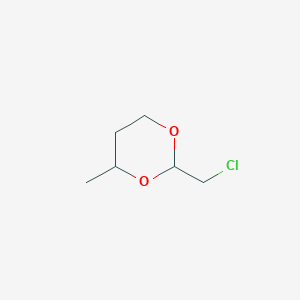![molecular formula C15H27NO7 B14726395 [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate CAS No. 6288-23-9](/img/structure/B14726395.png)
[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate: is a complex organic compound characterized by its unique structure, which includes both carbamate and carbonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate typically involves multi-step organic reactions. One common approach is the reaction between a butyl carbonate derivative and an amino alcohol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound may be used as a reagent or probe to study biochemical pathways and interactions. Its ability to interact with various biomolecules makes it valuable for investigating cellular processes.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl N-Hydroxycarbamate: A compound with similar functional groups but different structural arrangement.
N-Boc piperazine derivatives: Compounds with related carbamate groups used in various chemical and biological applications.
Uniqueness: What sets [1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interaction with other molecules, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
6288-23-9 |
|---|---|
Molecular Formula |
C15H27NO7 |
Molecular Weight |
333.38 g/mol |
IUPAC Name |
[1-(2-butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate |
InChI |
InChI=1S/C15H27NO7/c1-4-6-9-20-14(18)22-11-8-16-13(17)12(3)23-15(19)21-10-7-5-2/h12H,4-11H2,1-3H3,(H,16,17) |
InChI Key |
JYACJFZAMMVKOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCCNC(=O)C(C)OC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane](/img/structure/B14726312.png)
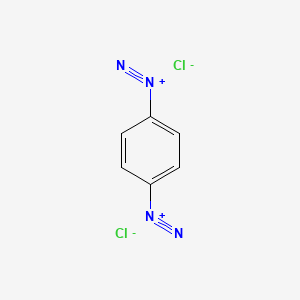
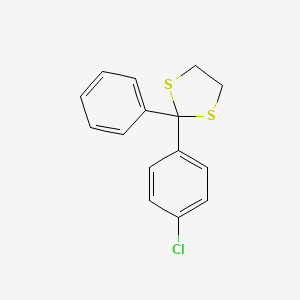
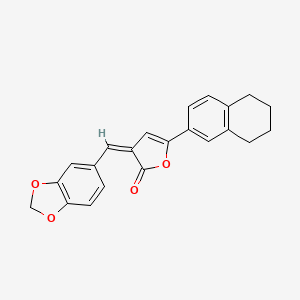
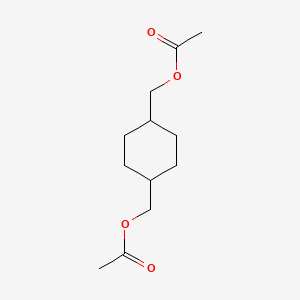
![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
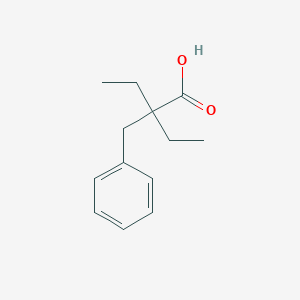
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)

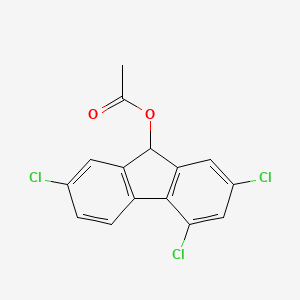
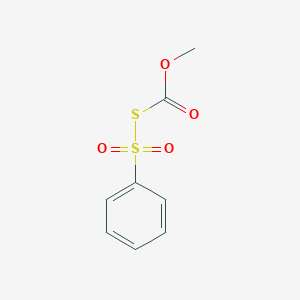
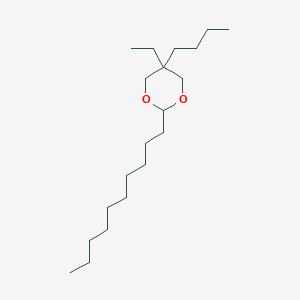
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
